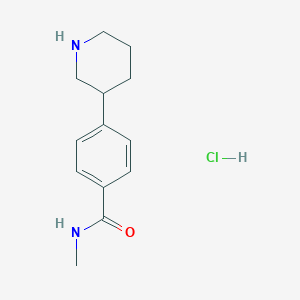

N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride

Beschreibung

N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride (CAS: 1931126-40-7) is a benzamide derivative featuring a piperidin-3-yl substituent at the para position of the benzene ring and an N-methylated amide group. Its molecular formula is C₁₃H₁₉ClN₂O, with a molecular weight of 270.76 g/mol . The compound is industrially available at 99% purity, packaged in 25 kg cardboard drums, and holds REACH/ISO certifications . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Eigenschaften

IUPAC Name |

N-methyl-4-piperidin-3-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-14-13(16)11-6-4-10(5-7-11)12-3-2-8-15-9-12;/h4-7,12,15H,2-3,8-9H2,1H3,(H,14,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBQMQCRNRNENE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C2CCCNC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride involves the reaction of N-methylbenzamide with piperidine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride can result in the formation of N-methyl-4-(piperidin-3-yl)benzoic acid .

Wissenschaftliche Forschungsanwendungen

N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of biological processes and as a tool for investigating the function of specific proteins and enzymes.

Medicine: It is used in the development of new pharmaceuticals and as a reference compound in drug testing.

Wirkmechanismus

The mechanism of action of N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets in the body. It binds to certain proteins and enzymes, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogs

Core Structural Variations

Piperidine/Pyrrolidine Ring Substitution

- Analog 1 : (R/S)-4-Decyl-N-(piperidin-3-yl)benzamide Hydrochloride (4e/4f)

- Structural Difference: A decyl chain (C₁₀H₂₁) replaces the methyl group on the benzamide nitrogen.

- Impact: Increased lipophilicity (logP ~7.5 estimated) compared to the target compound (logP ~2.5), altering membrane permeability and bioavailability.

Amide Nitrogen Substitution

- Analog 2: (S)-N-Methyl-N-[4-(4-acetylamino-4-phenylpiperidino)-2-(3,4-dichlorophenyl)-butyl]benzamide Hydrochloride (SR48968) Structural Difference: A bulky dichlorophenyl group and acetylamino-piperidino side chain enhance NK2 receptor antagonism. Impact: Higher receptor selectivity and potency compared to the simpler piperidin-3-yl substitution in the target compound.

Chirality

- Analog 3: (R/S)-4-Decyl-N-(pyrrolidin-3-yl)benzamide Hydrochloride (4c/4d) Structural Difference: Pyrrolidin-3-yl (five-membered ring) instead of piperidin-3-yl.

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | logP* | Solubility (Water) |

|---|---|---|---|---|---|

| N-Methyl-4-(piperidin-3-yl)benzamide HCl | 1931126-40-7 | C₁₃H₁₉ClN₂O | 270.76 | ~2.5 | Moderate (HCl salt) |

| 4-Decyl-N-(piperidin-3-yl)benzamide HCl (4e) | Not Provided | C₂₃H₃₇ClN₂O | 408.99 | ~7.5 | Low |

| SR48968 | 137348-20-8 | C₃₃H₃₇Cl₂N₃O₂ | 610.58 | ~5.8 | Low |

*logP estimated using fragment-based methods.

Pharmacological Activity

- Target Compound: No direct pharmacological data available in the provided evidence.

- Analog 1 (4e/4f): Demonstrated Spns2 inhibition (sphingosine-1-phosphate transport) with IC₅₀ values in the nanomolar range, attributed to the decyl chain enhancing membrane interaction .

- Analog 2 (SR48968): Potent NK2 receptor antagonist (Ki = 0.3 nM), leveraging dichlorophenyl and acetylamino groups for high-affinity binding .

Biologische Aktivität

N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride is a compound that has garnered attention in scientific research due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride is characterized by its unique chemical structure, which includes a piperidine ring and a benzamide moiety. This structure is significant as it influences the compound's interaction with biological targets.

Chemical Formula: CHClNO

Molecular Weight: 227.72 g/mol

The biological activity of N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to various pharmacological effects, including:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation.

- Antimicrobial Properties: Preliminary studies indicate potential antimicrobial activity against various pathogens.

- Anticancer Activity: Research suggests that the compound may induce apoptosis in cancer cells through pathways involving cell cycle arrest and modulation of key regulatory proteins.

Anticancer Properties

A notable study demonstrated that N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride exhibits significant anticancer activity. It was found to inhibit the growth of HepG2 liver cancer cells with an IC value of 0.25 µM, indicating potent cytotoxicity. The mechanism involved the induction of cell cycle arrest via a p53/p21-dependent pathway, leading to increased expression of tumor suppressor genes .

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| HepG2 | 0.25 | p53/p21 pathway activation |

Antimicrobial Activity

In addition to its anticancer properties, N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride has been investigated for its antimicrobial potential. It demonstrated effectiveness against a range of bacterial strains, suggesting its utility in treating infections.

Case Studies

-

Hepatocellular Carcinoma Study:

- In vitro studies showed that treatment with N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride resulted in significant inhibition of HepG2 cell proliferation. Western blot analysis confirmed the downregulation of cyclin B1 and phosphorylation of retinoblastoma protein (p-Rb), alongside upregulation of p53 and p21 .

-

Antimicrobial Evaluation:

- A series of experiments assessed the compound's efficacy against various microbial strains. Results indicated that it could serve as a lead compound for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

The biological activity of N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride can be compared with similar compounds to highlight its unique properties.

| Compound | IC (µM) | Activity Type |

|---|---|---|

| N-Methyl-4-(piperidin-3-yl)benzamide | 0.25 | Anticancer |

| N-Methyl-3-(piperidin-4-yl)benzamide | 0.50 | Anticancer |

| Benzoylpiperidine derivatives | 19.9 - 75.3 | Antiproliferative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.